molecular formula C8H7N3O3 B1433157 4-methoxy-5-nitro-1H-indazole CAS No. 1443980-48-0

4-methoxy-5-nitro-1H-indazole

Cat. No. B1433157
M. Wt: 193.16 g/mol
InChI Key: GSFSIGXIWZWYOK-UHFFFAOYSA-N
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Description

4-methoxy-5-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1H-indazoles, which includes 4-methoxy-5-nitro-1H-indazole, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 4-methoxy-5-nitro-1H-indazole is 1S/C8H7N3O3/c1-14-8-5-4-9-10-6(5)2-3-7(8)11(12)13/h2-4H,1H3,(H,9,10) . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles, including 4-methoxy-5-nitro-1H-indazole, have been studied . These reactions include Cu (OAc) 2 -catalyzed reactions to form N–N bonds in DMSO under O2 atmosphere .


Physical And Chemical Properties Analysis

4-methoxy-5-nitro-1H-indazole is a powder at room temperature . It has a molecular weight of 193.16 .

Scientific Research Applications

Synthesis and Evaluation for PET Studies

One of the direct applications of 4-methoxy-5-nitro-1H-indazole derivatives is in the field of Positron Emission Tomography (PET) imaging studies. A specific compound, N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, which is closely related to 4-methoxy-5-nitro-1H-indazole, was radiolabeled with carbon-11 for cerebral PET studies. However, it showed very low levels of radioactivity in all brain regions, indicating poor brain penetration and suggesting that it may not be suitable for studying GSK-3beta in cerebral PET studies. This highlights the importance of understanding the pharmacokinetics and brain permeability of such compounds when considering them for neuroimaging applications (Vasdev et al., 2005).

Antitumor and Vascular Disrupting Properties

Further research into similar indazole derivatives, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown promising antitumor activity. This compound inhibited tumor growth significantly in mice without obvious signs of toxicity. It was also found to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents. This indicates that derivatives of 4-methoxy-5-nitro-1H-indazole could serve as valuable leads in the development of new anticancer drugs with multiple mechanisms of action (Cui et al., 2017).

Safety And Hazards

The safety information for 4-methoxy-5-nitro-1H-indazole indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

4-methoxy-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-5-4-9-10-6(5)2-3-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFSIGXIWZWYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-5-nitro-1H-indazole

CAS RN

1443980-48-0
Record name 4-methoxy-5-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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